N,N-dimethylpyrimidin-5-amine
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Overview
Description
N,N-dimethylpyrimidin-5-amine is a heterocyclic aromatic compound with the molecular formula C6H9N3. It is characterized by a pyrimidine ring substituted with a dimethylamino group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylpyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with dimethylamine. One common method is the reductive amination of 5-acetyl-4-aminopyrimidines, followed by cyclization using dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization with ammonium acetate (NH4OAc) .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, various amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-dimethylpyrimidin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating biochemical pathways. For example, it has been shown to inhibit the aggregation of amyloid-beta (Aβ) proteins, which are implicated in Alzheimer’s disease . The compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
5-Aminopyrazoles: These compounds are also heterocyclic amines with applications in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and use in optical applications.
Uniqueness: N,N-dimethylpyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and ability to participate in various chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C6H9N3 |
---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
N,N-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-3-7-5-8-4-6/h3-5H,1-2H3 |
InChI Key |
JWVNPUBYKCSIKR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=CN=C1 |
Canonical SMILES |
CN(C)C1=CN=CN=C1 |
Origin of Product |
United States |
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